

Application Notes and Protocols for Studying Gut Motility Ex Vivo Using Methylatropine

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Compound of Interest

Compound Name: Methylatropine

Cat. No.: B1217387

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrointestinal (GI) motility is a complex physiological process orchestrated by the enteric nervous system (ENS), smooth muscle cells, and various neurotransmitters. Dysregulation of GI motility is implicated in a host of disorders, including irritable bowel syndrome (IBS), gastroparesis, and chronic constipation.[1] Ex vivo organ bath systems provide a powerful platform to study intestinal contractility in a controlled environment, isolating the tissue from central nervous system inputs and allowing for the direct assessment of pharmacological agents.[2]

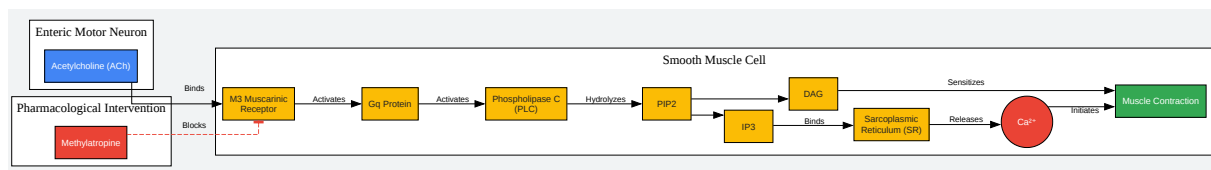
Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors.[1] Its positively charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool for peripherally restricted cholinergic blockade. In the gut, acetylcholine released from enteric neurons acts on muscarinic receptors, primarily the M2 and M3 subtypes on smooth muscle cells, to induce contraction.[3][4] By blocking these receptors, **methylatropine** effectively inhibits cholinergic-mediated gut motility, making it an ideal compound for studying the underlying mechanisms of intestinal contractions.

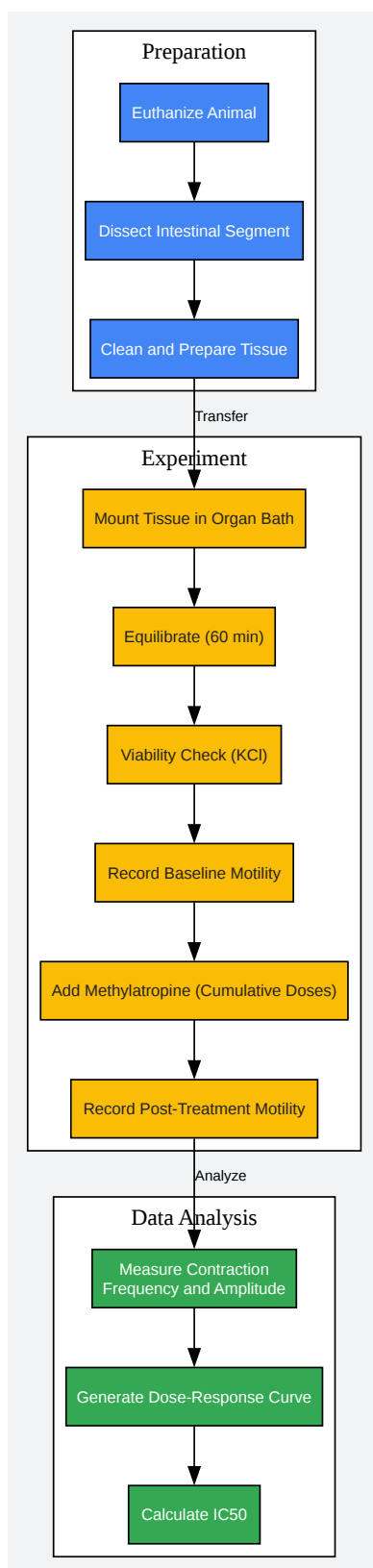
These application notes provide a detailed protocol for utilizing **methylatropine** to study its effects on gut motility in an ex vivo setup.

Signaling Pathway of Muscarinic Antagonism in Gut Smooth Muscle

Acetylcholine (ACh) is a primary excitatory neurotransmitter in the enteric nervous system. When released from motor neurons, ACh binds to M3 muscarinic receptors on the surface of intestinal smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).^[5]^[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^[7] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}). The elevated intracellular Ca^{2+} concentration, along with DAG-mediated activation of protein kinase C, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.^[6]

Methylatropine, as a muscarinic antagonist, competitively binds to the M3 receptor, preventing ACh from binding and thereby inhibiting this entire signaling cascade, leading to muscle relaxation or prevention of contraction.





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